4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-chloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4/c18-13-4-1-2-5-14(13)20-16(22)12-15(17(23)24)19-6-3-7-21-8-10-25-11-9-21/h1-2,4-5,15,19H,3,6-12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAFOHHXIWZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to produce 2-chloroaniline.
Coupling with Morpholinopropylamine: The 2-chloroaniline is then reacted with 3-morpholinopropylamine under controlled conditions to form the desired intermediate.
Formation of the Final Product: The intermediate is further reacted with a suitable butanoic acid derivative to yield 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chlorophenyl and morpholinopropyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in ) may alter steric and electronic interactions, affecting binding affinity in biological targets.
- Morpholine vs.
- Biological Activity : The 2-fluorophenyl analog in was synthesized for metal coordination, suggesting the target compound could similarly act as a ligand for metalloenzymes or antimicrobial agents.
2.3. Impurities and Byproducts
identifies diethyl ester derivatives as process-related impurities, suggesting that esterification or incomplete hydrolysis could occur during the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
